Pyridoxine-4,5-cyclic phosphate

Overview

Description

Pyridoxine-4,5-cyclic phosphate is a compound that is part of the vitamin B6 group . It plays a central role in cell metabolism and physiology . The active form of vitamin B6, pyridoxal 5′-phosphate (PLP), acts as a cofactor for about 150 different enzymes found across all species .

Synthesis Analysis

Pyridoxine 5′-phosphate oxidase (PNPO) is an enzyme that converts pyridoxine 5′-phosphate into pyridoxal 5′-phosphate (PLP), an active form of vitamin B6 . A key step in the formation of PLP—the oxidation of either pyridoxine 5′-phosphate (PNP) or pyridoxamine 5′-phosphate (PMP)—is catalysed by pyridoxine 5′-phosphate oxidase (PNPO) .Molecular Structure Analysis

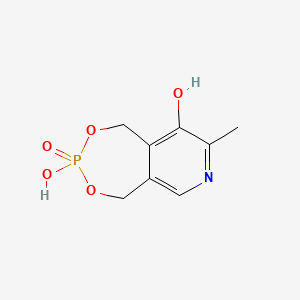

The molecular structure of this compound is represented by the formula C8H10NO5P . More details about its structure can be found on the PubChem database .Chemical Reactions Analysis

Pyridoxal 5′-phosphate (PLP)-dependent enzymes catalyse a diverse range of chemical transformations . Despite their extraordinary functional diversity, no PLP-dependent enzyme is known to catalyse Mannich-type reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found on the PubChem database .Scientific Research Applications

1. Neurological and Systemic Manifestations

Pyridoxine, in its biologically active form pyridoxal-5-phosphate (P5P), is involved in numerous reactions in the central nervous system. A deficiency in pyridox(am)ine 5'-phosphate oxidase, responsible for converting pyridoxine to P5P, leads to a range of neurological and systemic manifestations. These include epileptic encephalopathy, developmental delays, movement disorders, anemia, and failure to thrive. Such conditions are treatable with P5P or, in some cases, pyridoxine (Guerriero et al., 2017).

2. Epileptic Encephalopathy

Pyridoxine-5′-phosphate oxidase deficiency is linked to neonatal epileptic encephalopathy, a condition unresponsive to pyridoxine but treatable with pyridoxal phosphate. This highlights pyridoxal phosphate's crucial role in many metabolic reactions, including neurotransmitter synthesis (Baǧci et al., 2007).

3. Potentiation and Antagonization at P2X1 Receptors

Pyridoxine-alpha4, 5-monophosphate has been found to selectively potentiate ATP-evoked responses at rat P2X1 receptors, indicating a role in modulating receptor activity. This highlights the derivative's potential as a pharmacological probe and lead compound for future studies on P2X1 receptors (Jacobson et al., 1998).

4. Photoproducts in Catalytic Site Recognition

Photoproducts of pyridoxal-5′-P, such as 4-pyridoxic-5′-P, have been studied for their ability to recognize the catalytic site of ribonuclease A, acting as competitive inhibitors. This research provides insights into the interaction of pyridoxine derivatives with enzyme catalytic sites (Pineda & Blázquez, 1994).

5. Vitamin Dependency and Neurological Disorders

Pyridoxal phosphate is crucial for numerous enzyme-catalyzed reactions, particularly those involved in neurotransmitter synthesis. Disorders leading to inadequate brain levels of pyridoxal phosphate, such as pyridox(am)ine 5′-phosphate oxidase deficiency, can result in significant neurological dysfunctions, including epilepsy (Clayton, 2006).

Mechanism of Action

Target of Action

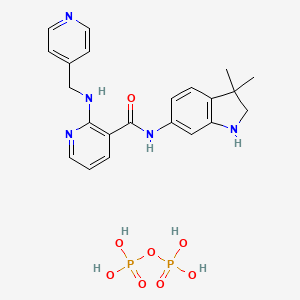

The primary target of MRS 2219 is the P2X1 receptor . This receptor is a subtype of P2X, a family of receptors for ATP. The P2X1 receptor plays a crucial role in various physiological processes, including muscle contraction and inflammatory responses .

Mode of Action

MRS 2219 acts as a selective potentiator of ATP-evoked responses at rat P2X1 receptors . In other words, it enhances the response of P2X1 receptors to ATP, the primary energy currency of cells. This potentiation of ATP-evoked responses can lead to various changes in cellular functions, depending on the specific role of P2X1 receptors in a given cell type .

Biochemical Pathways

These pathways could include those related to muscle contraction, inflammation, and possibly others, depending on the specific cellular context .

Pharmacokinetics

NaOH at 25°C is reported to be 23.11 mg/mL , which could potentially impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of MRS 2219’s action would depend on the specific cell types and physiological contexts in which P2X1 receptors are involved. Given its role as a potentiator of ATP-evoked responses at P2X1 receptors, it could potentially enhance cellular processes that are regulated by these receptors, such as muscle contraction and inflammatory responses .

Future Directions

Research is ongoing to understand the role of Pyridoxine-4,5-cyclic phosphate and other forms of vitamin B6 in cell metabolism and physiology . This includes studying the regulation properties of enzymes like PNPO , and exploring the potential of PNPO as a novel therapeutic target in conditions like epithelial ovarian cancer .

properties

IUPAC Name |

3-hydroxy-8-methyl-3-oxo-1,5-dihydro-[1,3,2]dioxaphosphepino[5,6-c]pyridin-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO5P/c1-5-8(10)7-4-14-15(11,12)13-3-6(7)2-9-5/h2,10H,3-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAJHODRYGNBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2COP(=O)(OCC2=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398248 | |

| Record name | MRS 2219 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14141-47-0 | |

| Record name | MRS 2219 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

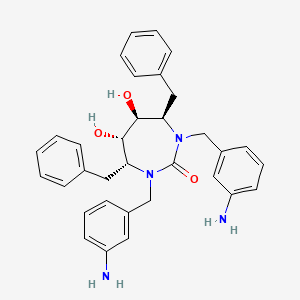

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.